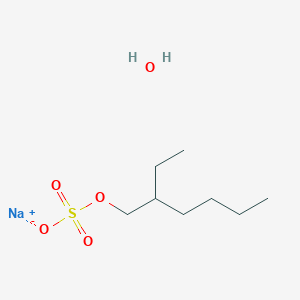
Sodium 2-ethylhexyl sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethylhexyl sulfate hydrate is an anionic surfactant with the chemical formula C8H21NaO5S. It is commonly used in various industrial and scientific applications due to its excellent surfactant properties, which include the ability to lower surface tension and enhance the solubility of hydrophobic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-ethylhexyl sulfate hydrate is typically synthesized through the sulfation of 2-ethylhexanol. The process involves the reaction of 2-ethylhexanol with sulfur trioxide in a continuous reactor, such as a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form sodium 2-ethylhexyl sulfate .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The continuous reactor method ensures efficient and consistent production. The final product is often supplied as a solution with a concentration of approximately 50% in water .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethylhexyl sulfate hydrate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in electrochemical reactions, particularly in the presence of metal ions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that attack the sulfate ester group, leading to the formation of various substituted products.
Electrochemical Reactions: In the presence of zinc ions, this compound can influence the electroreduction of zinc, shifting the reduction potential and affecting the current density.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used but generally include substituted sulfate esters.
Electrochemical Reactions: The primary product is reduced zinc, with the surfactant aiding in the formation of smooth and bright zinc coatings.
Scientific Research Applications
Sodium 2-ethylhexyl sulfate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which sodium 2-ethylhexyl sulfate hydrate exerts its effects is through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as suspension polymerization and the stabilization of aqueous suspensions . Additionally, its ability to form micelles at concentrations above the critical micelle concentration enhances its effectiveness in solubilizing hydrophobic compounds .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with similar properties but a longer alkyl chain.
Sodium octyl sulfate: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.
Sodium ethyl sulfate: A simpler structure with a shorter alkyl chain, used in different applications.
Uniqueness: Sodium 2-ethylhexyl sulfate hydrate stands out due to its balance of hydrophobic and hydrophilic properties, making it highly effective in a wide range of applications. Its specific structure allows for unique interactions in electrochemical reactions and enhances its ability to form stable micelles, which is not as pronounced in shorter or longer chain analogs .
Properties
IUPAC Name |
sodium;2-ethylhexyl sulfate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na.H2O/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIXQJINVNYHTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057887 |
Source


|
| Record name | Sodium ethasulfate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate](/img/structure/B7946553.png)
![(NE)-2-chloro-N-[3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7946555.png)




![2,4-dichloro-1-[(methylsulfonyl)methyl]Benzene](/img/structure/B7946592.png)



![[(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7946636.png)
![3-[4-(2-Carboxy-1,1-dimethylethyl)phenyl]-3-methylbutanoic acid](/img/structure/B7946638.png)

![N-[4,6-ditert-butyl-3-(formylamino)-2-methylphenyl]acetamide](/img/structure/B7946645.png)
